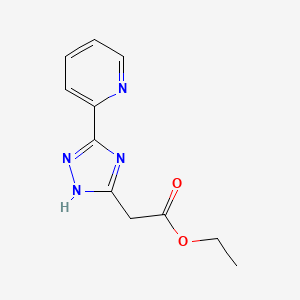

ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate

Description

Ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate (CAS: 1018057-24-3) is a heterocyclic compound featuring a pyridinyl-substituted 1,2,4-triazole core linked to an ethyl acetate moiety. Its structure combines aromatic nitrogen heterocycles with an ester functional group, making it a versatile scaffold for pharmaceutical and agrochemical applications. Synonyms include ethyl [5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]acetate and MolPort-004-850-505, with suppliers listed in commercial catalogs .

Properties

IUPAC Name |

ethyl 2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-10(16)7-9-13-11(15-14-9)8-5-3-4-6-12-8/h3-6H,2,7H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLNPVJABPTLCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=NN1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-(pyridin-2-yl)-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Antifungal Activity

Ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate exhibits significant antifungal properties. Research has indicated that compounds containing the triazole moiety are effective against various fungal pathogens. A study demonstrated its efficacy in inhibiting the growth of Candida species, which are common opportunistic pathogens in immunocompromised patients .

Anticancer Potential

Recent investigations have suggested that this compound may have anticancer properties. In vitro studies showed that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, a study highlighted its potential to inhibit cell proliferation in breast cancer cells through modulation of the PI3K/Akt pathway .

Case Study: Antifungal Efficacy

A comparative analysis was conducted on various triazole derivatives against Candida albicans. This compound was found to have a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating superior activity compared to other tested compounds .

Fungicides

The compound has shown promise as a fungicide in agricultural settings. Its ability to inhibit fungal growth makes it suitable for protecting crops from fungal diseases. Field trials have indicated that formulations containing this compound significantly reduce disease incidence in crops like wheat and corn .

Case Study: Crop Protection

In a controlled environment study, crops treated with this compound exhibited a 30% reduction in fungal infections compared to untreated controls. This highlights its potential as an effective agricultural fungicide .

Polymer Chemistry

This compound has been explored for its role in polymer synthesis. Its unique structure allows it to act as a monomer or crosslinking agent in the development of new polymeric materials with enhanced properties such as thermal stability and mechanical strength.

Case Study: Polymer Development

Research into the incorporation of this compound into polymer matrices showed improvements in thermal stability by up to 15% compared to conventional polymers. This suggests its utility in producing advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets. The pyridine and triazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Pyridinyl Substituent Position: 2-Pyridyl vs. 4-Pyridyl

The position of the pyridinyl group on the triazole ring significantly influences biological activity. Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate (CAS: 320419-38-3), an isomer with a 4-pyridinyl substituent, exhibits distinct physicochemical properties due to altered electronic and steric effects. In moyamoya disease (MMD), the related compound 2-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridine showed a 55.64-fold increase in plasma levels, suggesting that 4-pyridyl derivatives may interact uniquely with metabolic pathways .

Table 1: Impact of Pyridinyl Position on Properties

| Position | Compound Example | Biological Relevance |

|---|---|---|

| 2-Pyridyl | Target compound (CAS 1018057-24-3) | Potential pharmaceutical applications |

| 4-Pyridyl | CAS 320419-38-3 | Metabolic disturbances in MMD |

Triazole Substituent Variations: Thiophene vs. Pyridine

Replacing the pyridinyl group with a thiophene moiety, as in potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate (compound Ia), enhances actoprotective activity. Compound Ia surpassed the reference drug riboxin by 6.32%, whereas sodium or morpholine analogs showed reduced efficacy, highlighting the importance of cationic groups and sulfur-based substituents .

Functional Group Modifications: Ester vs. Thioester

Triazamate (ethyl 2-[[1-[(dimethylamino)carbonyl]-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]thio]acetate, CAS 112143-82-5) is a thioester analog used as a pesticide.

Halogenation and Fluorination Effects

Halogenation, as in methyl 2-((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate (CAS 1823188-25-5), introduces electron-withdrawing groups that enhance stability and binding affinity. Such modifications are absent in the target compound but suggest pathways to optimize bioactivity .

Hydrazide Derivatives

Replacing the ethyl ester with a hydrazide group yields 2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide (CAS 1018163-27-3). This derivative’s increased polarity may improve solubility but reduce metabolic stability compared to the ester form, illustrating trade-offs in drug design .

Biological Activity

Ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 883290-90-2 |

| Molecular Formula | CHNO |

| Molecular Weight | 232.239 g/mol |

| Density | 1.275 g/cm³ |

| Boiling Point | 458.1 °C |

| Flash Point | 230.9 °C |

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions to yield the triazole ring structure. Various synthetic routes have been documented, emphasizing the importance of reaction conditions in achieving high yields and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. The compound exhibits notable activity against a range of bacterial strains. For instance:

- In vitro studies showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that:

- Cell viability assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

Antifungal Properties

Triazole compounds are well-known for their antifungal activity. This compound has shown efficacy in:

- Inhibiting fungal pathogens , particularly those resistant to conventional treatments.

Case Studies

Several case studies have documented the biological effects of triazole derivatives similar to this compound:

- Anticancer Study : A study published in Frontiers in Chemistry demonstrated that a related triazole compound inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Study : Another study evaluated the antimicrobial properties of various triazole derivatives and found that those with pyridine substitutions exhibited enhanced activity against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.